molecular formula C11H7FO2 B11907204 5-Fluoro-2-naphthoic acid

5-Fluoro-2-naphthoic acid

Cat. No.: B11907204
M. Wt: 190.17 g/mol
InChI Key: HJUPIRQRWWATOM-UHFFFAOYSA-N
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Description

5-Fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H7FO2 It is a fluorinated derivative of naphthoic acid, characterized by the presence of a fluorine atom at the 5-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-naphthoic acid typically involves the introduction of a fluorine atom into the naphthoic acid structure. One common method is the direct fluorination of 2-naphthoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic fluorination of 2-naphthoic acid using a metal catalyst such as palladium or nickel in the presence of a fluorine source like hydrogen fluoride or fluorine gas. This method allows for efficient and selective fluorination, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted naphthoic acid derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-2-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-naphthoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, potentially leading to more potent and specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-naphthoic acid
  • 6-Fluoro-2-naphthoic acid
  • 4-Fluoro-1-naphthoic acid

Comparison

Compared to other fluorinated naphthoic acids, 5-Fluoro-2-naphthoic acid is unique due to the position of the fluorine atom, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions and potentially altering its interactions with biological targets.

Properties

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

IUPAC Name

5-fluoronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H7FO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14)

InChI Key

HJUPIRQRWWATOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)F

Origin of Product

United States

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